

Biological Activity Comparison of N-ethyl-Phe Modified Peptides

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Compound of Interest

Compound Name: *N-Boc-N-ethyl-DL-phenylalanine*

CAS No.: 94732-07-7

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Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: Beyond N-Methylation

While N-methylation is a gold standard for improving peptide pharmacokinetics, N-ethyl-phenylalanine (N-ethyl-Phe) represents a more aggressive steric probe. This modification shares the core benefits of N-methylation—proteolytic resistance and improved membrane permeability—but introduces a significantly larger steric volume.

This guide compares N-ethyl-Phe modified peptides against their N-methyl and unmodified counterparts, focusing on the structural and biological consequences of the ethyl group's added bulk.

Key Differentiators

- **Conformational Locking:** The ethyl group imposes severe steric constraints, often forcing the peptide backbone into specific turn conformations (e.g., cis-peptide bonds) more effectively than the methyl group.

- Lipophilicity: N-ethylation provides a greater boost to lipophilicity (logP) than methylation, potentially enhancing passive membrane transport.
- Receptor Selectivity: The added bulk serves as a "steric gatekeeper," eliminating off-target binding where the receptor pocket is tight, though it risks reducing affinity for the primary target if not modeled correctly.

Mechanistic Comparison: H vs. Me vs. Et

The following table summarizes the physicochemical shifts observed when modifying the phenylalanine nitrogen.

Feature	Unmodified Phe	N-methyl-Phe	N-ethyl-Phe
H-Bond Donor	Yes (Amide NH)	No	No
Steric Bulk	Low	Medium (Van der Waals vol: ~20 Å ³)	High (Van der Waals vol: ~38 Å ³)
Cis/Trans Ratio	>99% Trans	~70-90% Trans (Solvent dependent)	Significant Cis population possible due to steric clash in Trans
Proteolytic Stability	Low (t _{1/2} < 10 min)	High (t _{1/2} > 4 hrs)	Very High (Steric shielding of carbonyl)
Membrane Permeability	Low	Moderate/High	High (Maximized lipophilicity)

Biological Activity Analysis

Metabolic Stability (Proteolysis Resistance)

N-ethyl-Phe confers exceptional resistance to chymotrypsin-like proteases.

- Mechanism: Proteases like chymotrypsin require access to the scissile amide bond and a specific orientation of the P1 residue (Phe). The N-ethyl group physically blocks the

enzyme's active site approach and disrupts the formation of the transition state tetrahedral intermediate.

- Data Trend: Studies on N-alkylated analogs consistently show that increasing alkyl chain length (Me

Et) maintains or enhances stability compared to the unmodified parent.

Membrane Permeability

The N-ethyl modification removes a hydrogen bond donor (the amide proton), which is a primary energetic penalty for crossing the lipid bilayer.

- Lipophilicity: The ethyl group adds more hydrophobicity than a methyl group. In Parallel Artificial Membrane Permeability Assays (PAMPA), N-ethylated peptides often exhibit higher passive diffusion rates, provided the molecular weight does not become prohibitive.

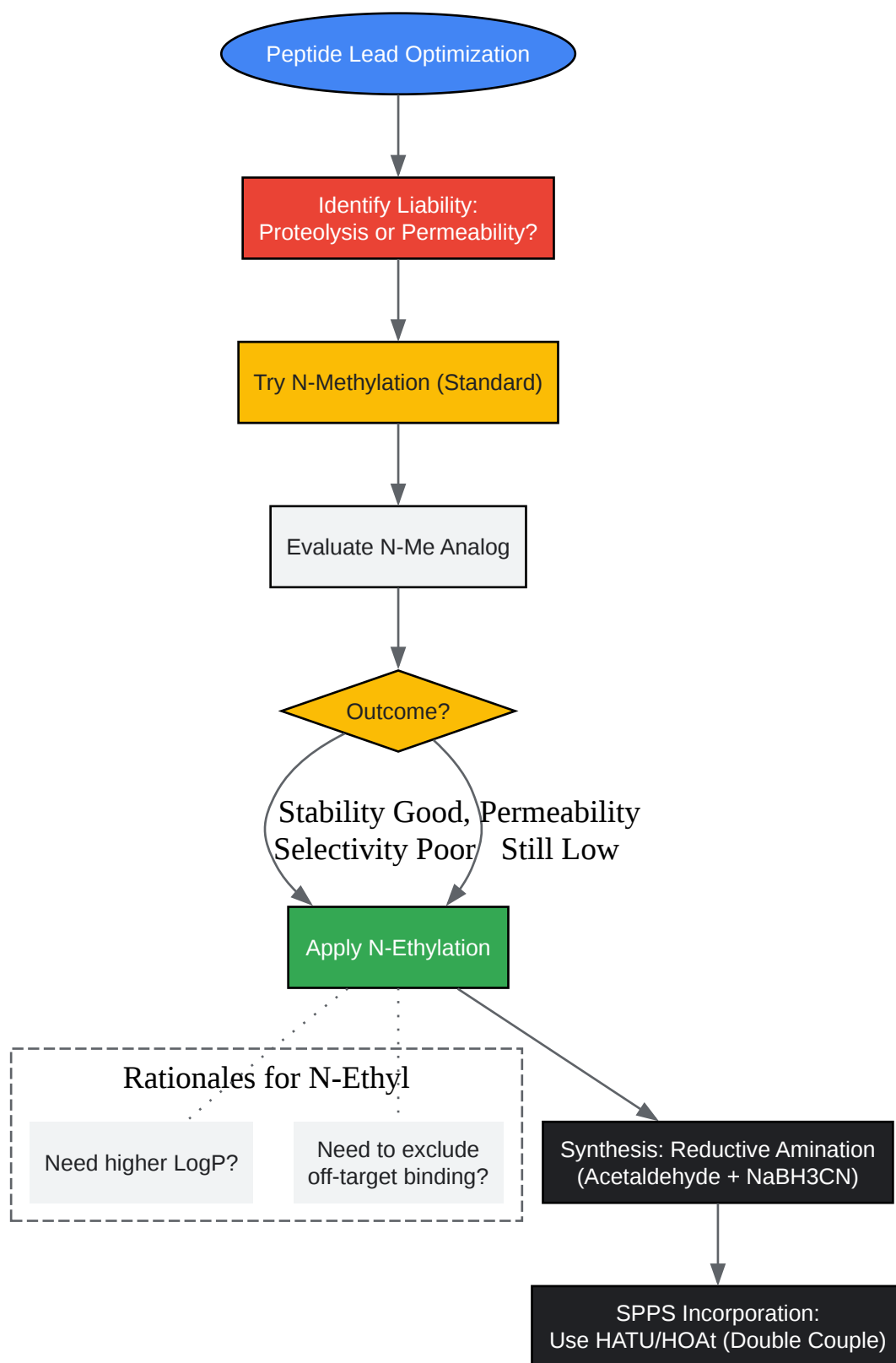
Receptor Binding & Selectivity

This is the most variable parameter.

- The "Magic Methyl" vs. "Ethyl Clash": While N-methylation often improves affinity by locking a bioactive conformation ("Magic Methyl" effect), N-ethylation is frequently too bulky for tight binding pockets.
- Use Case: N-ethyl-Phe is best used to break interactions. If an N-methyl analog binds promiscuously to two receptors, N-ethylation can selectively abolish binding to the receptor with the tighter pocket, improving the selectivity profile for the larger pocket.

Visualizing the Workflow

The following diagram outlines the decision matrix for selecting N-ethyl-Phe during lead optimization.



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Caption: Decision tree for implementing N-ethyl modifications in peptide drug discovery.

Experimental Protocols

Synthesis of N-ethyl-Phe-OMe (Solution Phase)

Objective: Create the building block for SPSS via reductive amination.

Reagents:

- L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
- Acetaldehyde (freshly distilled or high purity)
- Sodium Cyanoborohydride ([1](#)[2](#))
- Acetic Acid (AcOH)
- Methanol (MeOH)[3](#)

Protocol:

- Imine Formation: Dissolve H-Phe-OMe·HCl (1.0 eq) in MeOH. Add Acetaldehyde (1.1 eq) and stir at 0°C for 30 minutes. Ensure pH is adjusted to ~5–6 using AcOH to catalyze imine formation.
- Reduction: Add (1.5 eq) portion-wise over 1 hour. Caution: Toxic cyanide gas risk; use a fume hood and proper venting.
- Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).
- Workup: Quench with water. Evaporate MeOH. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash organic layer with saturated and brine.
- Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient). N-ethylated products are typically less polar than the primary amine.

Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: Coupling onto the bulky secondary amine of N-ethyl-Phe is extremely difficult.

Solution: Use high-efficiency coupling reagents and extended times.

Protocol:

- Resin Preparation: Swell resin (e.g., Rink Amide) in DMF.
- Coupling the N-ethyl-Phe: Use standard coupling (DIC/Oxyma or HATU/DIPEA) to attach N-ethyl-Phe-OH to the resin-bound peptide.
- Coupling the NEXT Amino Acid (The Hard Step):
 - Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
 - Stoichiometry: 5 eq Amino Acid : 5 eq HATU : 10 eq DIPEA.
 - Conditions: Double coupling is mandatory. Perform first coupling for 2 hours, drain, and repeat for 2 hours (or overnight).
 - Monitoring: The Kaiser test (ninhydrin) may yield false negatives on secondary amines. Use the Chloranil test or micro-cleavage LC-MS to verify coupling completion.

Enzymatic Stability Assay

Objective: Quantify the half-life (

) of the modified peptide against chymotrypsin.

Protocol:

- Preparation: Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 2 mM .
- Incubation: Add

-Chymotrypsin (ratio 1:100 w/w enzyme:peptide). Incubate at 37°C.

- Sampling: Aliquot 50 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.
- Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.
- Analysis: Analyze via RP-HPLC. Plot the % remaining peptide vs. time. Fit to a first-order decay equation () to calculate

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